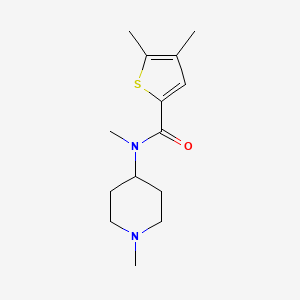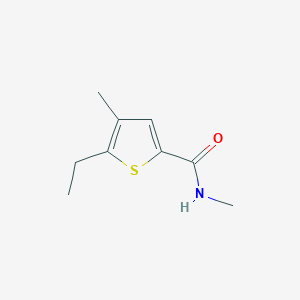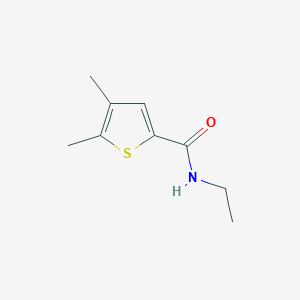![molecular formula C15H17N3O B7500331 N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPCC is a cyclopropane-containing compound that has been shown to have a range of biological effects.
Mechanism of Action
The exact mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide is not fully understood. However, it has been shown to act on the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. This inhibition leads to a decrease in the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, resulting in anti-inflammatory and analgesic effects. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide a useful tool for studying the inflammatory response in vitro. However, one limitation of using N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of these diseases. Another area of interest is its potential use as an anticancer agent. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide and its potential use in other areas of scientific research.
Synthesis Methods
The synthesis of N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide involves the reaction of 5-methyl-2-(4-methylphenyl)pyrazole with cyclopropanecarbonyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of biological effects, including anti-inflammatory and analgesic properties. N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-3-7-13(8-4-10)18-14(9-11(2)17-18)16-15(19)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDGAILHUVNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)




![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)


